![molecular formula C17H15FN2O2S B14182885 3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione CAS No. 918145-64-9](/img/structure/B14182885.png)
3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazolidine-2,4-dione core, which is a five-membered ring containing both sulfur and nitrogen atoms, and a pyridine ring substituted with a fluorophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the thiazolidine-2,4-dione ring through a cyclization reaction. Specific reagents and conditions may vary, but common reagents include triethylamine, dichloromethane, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The fluorophenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with unique properties
作用机制
The mechanism of action for 3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions .
相似化合物的比较
Similar Compounds
Pioglitazone: Another thiazolidinedione used in the treatment of diabetes.
Rosiglitazone: Similar to pioglitazone, used for its antidiabetic properties.
Troglitazone: An older thiazolidinedione with similar applications but withdrawn due to safety concerns.
Uniqueness
3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiazolidinediones .
属性
CAS 编号 |
918145-64-9 |
|---|---|
分子式 |
C17H15FN2O2S |
分子量 |
330.4 g/mol |
IUPAC 名称 |
3-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H15FN2O2S/c18-14-6-2-1-5-13(14)15-8-7-12(10-19-15)4-3-9-20-16(21)11-23-17(20)22/h1-2,5-8,10H,3-4,9,11H2 |
InChI 键 |
HXYFMPXQQUWFLZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)S1)CCCC2=CN=C(C=C2)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


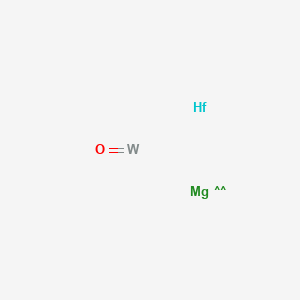

![5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14182816.png)
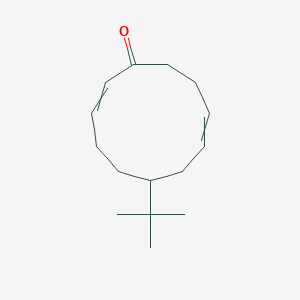
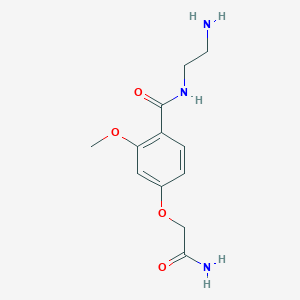
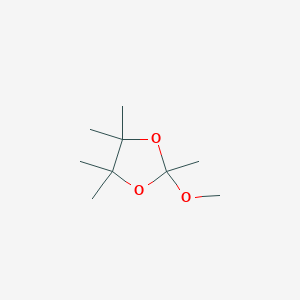
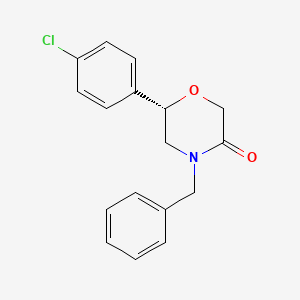
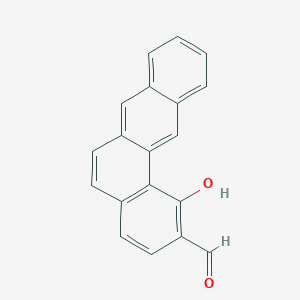
![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)
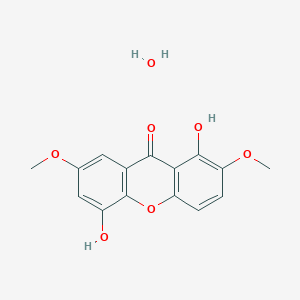
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![4-[(Propylcarbamothioyl)amino]benzene-1-sulfonic acid](/img/structure/B14182891.png)
